

PNB-001 for Pain Research: A Technical Guide

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Compound of Interest		
Compound Name:	PNB-001	
Cat. No.:	B15615615	Get Quote

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Executive Summary

PNB-001 (also known as GPP-Balacovin) is a first-in-class, orally active small molecule being investigated for its analgesic and anti-inflammatory properties. Chemically identified as 4-Chloro-5-Hydroxy-1-Phenylethyl-5-Phenyl-1,5-Dihydro-Pyrrol-2-one, PNB-001 functions through a unique dual mechanism, acting as a selective antagonist of the Cholecystokinin B (CCK-B/CCK2) receptor and an agonist of the Cholecystokinin A (CCK-A) receptor.[1][2] Preclinical studies have demonstrated significant efficacy in models of both neuropathic and inflammatory pain, with potency comparable or superior to established analgesics like tramadol and morphine.[3] Phase I clinical trials in healthy volunteers have established a strong safety and tolerability profile.[4] This document provides a comprehensive technical overview of PNB-001, summarizing its mechanism of action, preclinical data, pharmacokinetic profile, and detailed experimental protocols relevant to pain research.

Mechanism of Action

The primary therapeutic action of **PNB-001** is mediated through its interaction with cholecystokinin (CCK) receptors, which are widely distributed throughout the gastrointestinal (GI) tract and the central nervous system (CNS).[5]

 CCK2 Receptor Antagonism: PNB-001 is a potent and isoform-selective antagonist of the CCK2 receptor, with a binding affinity (IC50) of 20 nM.[5] In comparative studies, it was found to be approximately 10 times more potent than L-365,260, a standard CCK2 antagonist. The CCK2 receptor is also the binding site for the peptide hormone gastrin. By







blocking this receptor, **PNB-001** inhibits gastrin-mediated pathways, which are implicated in inflammatory processes.

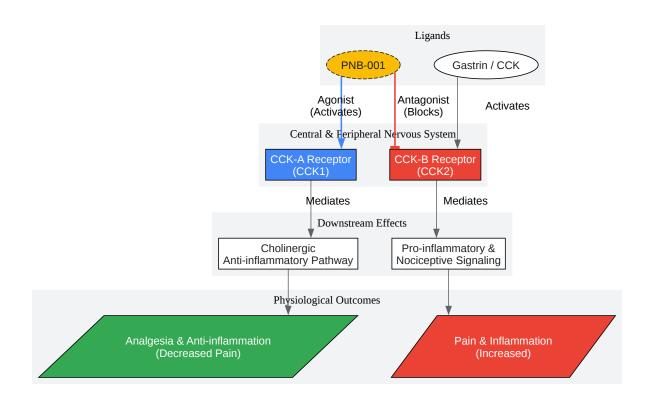
CCK-A Receptor Agonism: Uniquely, PNB-001 also functions as a CCK-A receptor agonist.
 [1][2][6] This action is believed to contribute to its anti-inflammatory effects via the cholinergic anti-inflammatory pathway, providing an immunomodulatory effect.[1]

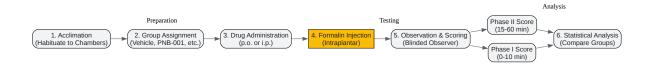
This dual activity on CCK receptors allows **PNB-001** to modulate pain and inflammation through multiple pathways.[1]

Signaling Pathway

PNB-001's modulation of the CCK system results in the downstream regulation of inflammatory and nociceptive signals. The antagonistic action at the CCK2 receptor blocks pro-inflammatory signaling, while the agonistic action at the CCK-A receptor is thought to activate anti-inflammatory pathways.









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